molecular formula C11H14N2 B1672134 Gramine CAS No. 87-52-5

Gramine

Cat. No.: B1672134
CAS No.: 87-52-5
M. Wt: 174.24 g/mol
InChI Key: OCDGBSUVYYVKQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gramine, also known as N,N-dimethyl-1H-indole-3-methylamine, is an indole alkaloid initially isolated from the plant Arundo donax L. It is commonly found in various raw plants, particularly barley. This compound plays a defensive role in plants against herbivores and has attracted significant attention due to its diverse biological activities, including antiviral, antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The chemical synthesis of gramine involves several steps. One common method is the Mannich reaction, where indole is reacted with formaldehyde and dimethylamine. This reaction typically occurs under acidic conditions, leading to the formation of this compound .

Industrial Production Methods

In industrial settings, this compound can be extracted from plants like Arundo donax L. using ultrasonic extraction methods. The extraction rate can be optimized by adjusting parameters such as ultrasonic power, time, temperature, liquid-material ratio, and pH value .

Chemical Reactions Analysis

Types of Reactions

Gramine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Acidic or basic conditions are often employed to facilitate these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of various indole derivatives .

Scientific Research Applications

Chemical Properties and Mechanisms of Action

Gramine (C11_{11}H14_{14}N$$ is known for its complex structure that allows it to interact with various biological systems. Its mechanisms of action include:

  • Antiviral Activity : this compound exhibits inhibitory effects against several viruses, making it a candidate for antiviral drug development.
  • Antibacterial and Antifungal Properties : Studies have shown that this compound can inhibit the growth of pathogenic bacteria and fungi, including strains resistant to conventional antibiotics.
  • Antitumor Effects : Research indicates that this compound may induce apoptosis in cancer cells, providing a potential avenue for cancer therapy.
  • Insecticidal Activity : this compound acts as a natural insecticide, demonstrating effectiveness against various agricultural pests.

Therapeutic Applications

This compound's therapeutic potential is particularly notable in the following areas:

  • Alzheimer’s Disease : this compound has been studied for its effects on serotonin receptors, which may play a role in neurodegenerative diseases such as Alzheimer's. Its ability to modulate neurotransmitter activity suggests potential benefits in cognitive function enhancement .
  • Anti-inflammatory Applications : The compound exhibits anti-inflammatory properties that could be leveraged in treating inflammatory diseases .

Ecological Implications

This compound serves important ecological functions:

  • Allelopathy : this compound is recognized for its allelopathic properties, which can suppress weed growth, thereby enhancing crop yield. Its toxicity towards certain weeds has been documented, indicating its potential use in sustainable agriculture practices .
  • Microbial Regulation : Research has shown that this compound can influence the microbial communities in the rhizosphere of plants, promoting beneficial interactions that enhance plant health and productivity .

Industrial Applications

This compound's unique properties have led to exploration in various industrial contexts:

  • Agricultural Uses : As a natural pesticide, this compound can reduce reliance on synthetic chemicals in agriculture. Its application in crop management strategies is being researched to improve sustainability .
  • Pharmaceutical Development : The diverse biological activities of this compound make it a valuable candidate for drug development. Ongoing research aims to synthesize this compound derivatives with enhanced efficacy and reduced toxicity for therapeutic applications .

Case Studies

StudyFocusFindings
Ullrich et al. (2011)Barley UsesHighlighted the role of this compound as a secondary metabolite with health benefits .
Maver et al. (2021)Microbial CommunitiesDemonstrated that this compound regulates prokaryotic communities in barley rhizosphere .
Feng et al. (2018)Antibacterial ActivityReported moderate antibacterial activity of this compound derivatives against Staphylococcus aureus .

Mechanism of Action

Gramine exerts its effects through various molecular targets and pathways. For instance, it acts as an agonist of the adiponectin receptor 1 (AdipoR1), which plays a role in regulating glucose levels and fatty acid breakdown. Additionally, this compound’s insecticidal activity is attributed to its ability to disrupt the nervous system of insects .

Comparison with Similar Compounds

Gramine is structurally similar to other indole alkaloids such as sumatriptan and rizatriptan. These compounds share a common indole backbone but differ in their functional groups and biological activities. Sumatriptan and rizatriptan are used clinically for treating migraines, highlighting the therapeutic potential of indole derivatives .

List of Similar Compounds

  • Sumatriptan
  • Rizatriptan
  • Hordenine

This compound’s uniqueness lies in its diverse biological activities and its role as a precursor for the biosynthesis of tryptophan, an essential amino acid .

Biological Activity

Gramine, a natural alkaloid with the chemical formula C11H14N2C_{11}H_{14}N_2, has garnered significant attention in recent years due to its diverse biological activities. This compound is primarily derived from various plant species, including Arundo donax and certain types of lupins. Its potential therapeutic applications span across fields such as oncology, neurology, and infectious diseases. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Biological Activities of this compound

This compound exhibits a wide array of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported at 16.92 μg/mL and 6.26 μg/mL, respectively . Additionally, this compound has shown moderate activity against methicillin-resistant S. aureus (MRSA) with an inhibition rate of 82% at 400 μg/mL .

2. Antitumor Activity

This compound's antitumor potential has been explored in several studies. It has been found to induce apoptosis in cancer cells through various signaling pathways, including the NF-κB pathway . The compound's ability to modulate inflammatory responses also contributes to its antitumor effects by reducing tumor-promoting inflammation.

3. Anti-inflammatory Properties

This compound exhibits notable anti-inflammatory effects, particularly through the inhibition of microglial activation in neuroinflammatory conditions. In a study involving spinal cord injury (SCI) models, this compound treatment significantly reduced the release of pro-inflammatory mediators and improved motor functional recovery through the NF-κB signaling pathway .

4. Neuroprotective Effects

The neuroprotective properties of this compound are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. This compound has been shown to modulate serotonin receptors and may offer therapeutic benefits in managing neuroinflammation associated with these conditions .

5. Insecticidal Activity

This compound's insecticidal properties have also been documented, making it a candidate for natural pest control solutions in agriculture . Its effectiveness against certain insect species highlights its potential utility in sustainable agricultural practices.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : this compound has been reported to inhibit lipoxygenase (LOX) activity, which plays a role in inflammatory processes .
  • Scavenging Free Radicals : It demonstrates the ability to scavenge nitric oxide radicals, contributing to its anti-inflammatory effects .
  • Modulation of Signaling Pathways : this compound influences key signaling pathways such as EGFR/PI3K/Akt/mTOR and JAK/STAT3, which are critical in regulating inflammation and cell survival .

Case Study 1: this compound in Spinal Cord Injury

A study conducted on rats with spinal cord injuries revealed that administration of this compound at a dose of 80 mg/kg significantly improved motor function recovery by suppressing microglial activation and reducing inflammation through the NF-κB pathway .

Case Study 2: Antimicrobial Efficacy

Research conducted by Feng et al. highlighted that specific derivatives of this compound exhibited moderate antibacterial activity against S. aureus, with MIC values around 30 μg/mL for certain acylamino derivatives .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Activity Type Target Pathogen/Condition Mechanism Outcome
AntibacterialE. coli, S. aureusInhibition of bacterial growthMIC: 16.92 μg/mL (E. coli), 6.26 μg/mL (S. aureus)
AntitumorCancer cellsInduction of apoptosisReduced tumor growth
Anti-inflammatoryNeuroinflammationInhibition of microglial activationImproved recovery post-SCI
NeuroprotectiveAlzheimer's diseaseModulation of serotonin receptorsPotential therapeutic benefits
InsecticidalVarious insect speciesToxicity towards pestsEffective pest control

Q & A

Basic Research Questions

Q. How to design experiments evaluating Gramine’s performance in Intel® SGX enclaves?

  • Methodological Approach :

  • Objective Definition : Clearly outline whether the study targets system call latency, memory usage, or security trade-offs (e.g., encrypted data flow overheads).
  • Parameter Selection : Use this compound’s documented system call emulation strategies (e.g., exitless calls vs. host OS interactions) as independent variables .
  • Control Groups : Compare this compound-enabled applications against native Linux executions to isolate SGX-induced overheads.
  • Validation Metrics : Employ tools like perf for performance profiling and sgx-epid for attestation integrity checks .

Q. What are best practices for ensuring reproducibility in this compound-based confidential computing studies?

  • Methodological Approach :

  • Environment Standardization : Use this compound Shielded Containers (GSC) to create Docker images with fixed dependencies, ensuring consistent deployment across Kubernetes clusters or Azure Confidential VMs .
  • Data Transparency : Publish experiment configurations (e.g., .manifest files) and attestation logs to enable peer validation .
  • Open-Source Toolchains : Leverage this compound’s public GitHub repository for version-controlled testing .

Q. How to validate this compound’s compatibility with AI/ML frameworks like TensorFlow or PyTorch?

  • Methodological Approach :

  • Workflow Mapping : Identify framework components requiring direct hardware access (e.g., GPU drivers) and test this compound’s emulation capabilities using synthetic benchmarks .
  • Integrity Checks : Use this compound’s built-in features to verify model execution integrity in federated learning scenarios .
  • Failure Analysis : Log enclave crashes or attestation failures to pinpoint unsupported operations (e.g., specific syscalls) .

Advanced Research Questions

Q. How to mitigate performance overheads in this compound-enabled SGX environments for high-throughput applications?

  • Methodological Approach :

  • Bottleneck Identification : Profile applications using gprof or Intel VTune to isolate latency sources (e.g., enclave transitions) .
  • Optimization Strategies : Implement asynchronous syscall batching or adjust this compound’s LibOS page cache policies to reduce context switches .
  • Comparative Analysis : Benchmark against alternative SGX frameworks (e.g., Open Enclave) to evaluate this compound’s efficiency in I/O-heavy workloads .

Q. What methodologies address data reliability contradictions in multi-enclave this compound deployments?

  • Methodological Approach :

  • Consistency Protocols : Design experiments to test data synchronization across enclaves using this compound’s encrypted filesystem or cross-enclave RPC mechanisms .
  • Conflict Resolution : Implement consensus algorithms (e.g., Raft) and measure latency/throughput trade-offs under varying network conditions .
  • Statistical Validation : Apply hypothesis testing (e.g., ANOVA) to identify significant discrepancies in output integrity between enclaves .

Q. How to optimize this compound’s system call emulation for real-time applications with strict latency constraints?

  • Methodological Approach :

  • Syscall Prioritization : Classify syscalls by frequency and criticality (e.g., read vs. write) using strace logs, then optimize this compound’s handling of high-priority calls .
  • Kernel Bypass Techniques : Experiment with shared memory regions or RDMA to reduce enclave exits for data-intensive operations .
  • Hardware-Accelerated Encryption : Integrate Intel QAT with this compound to offload AES-GCM computations and measure latency reductions .

Q. Methodological Resources

  • Experimental Design : Align with frameworks for defining research boundaries, hypothesis testing, and reproducibility criteria .
  • Data Analysis : Use mixed-methods approaches (qualitative logs + quantitative metrics) to resolve contradictions in performance or security outcomes .
  • Ethical Compliance : Ensure datasets and code adhere to open-source licensing and privacy regulations when publishing this compound-based studies .

Properties

IUPAC Name

1-(1H-indol-3-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-13(2)8-9-7-12-11-6-4-3-5-10(9)11/h3-7,12H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDGBSUVYYVKQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058955
Record name 1H-Indole-3-methanamine, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-(Dimethylaminomethyl)indole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035762
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

87-52-5
Record name Gramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gramine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16892
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Indole-3-methanamine, N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Indole-3-methanamine, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indol-3-ylmethyldimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.591
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGQ8A78L14
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-(Dimethylaminomethyl)indole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035762
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

138 - 139 °C
Record name 3-(Dimethylaminomethyl)indole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035762
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Dissolve the indole (3.54 mmol) and N,N,-dimethylmethyleneammonium chloride (0.372 g, 4.00 mmol) in dichloromethane (15 mL), stir the mixture is at room temperature for 24˜72 h. under nitrogen. Wash with water (5 mL), follow by addition of base to neutralize the acid (3.6 mL, 1M NaOH). Extract with ethyl acetate (2×100 mL), wash with saturated NaCl, then dry over anhydrous magnesium sulfate. Remove the solvent in vacuo to give (1H-Indol-3-ylmethyl)-dimethyl-amine.
Quantity
3.54 mmol
Type
reactant
Reaction Step One
Name
N,N,-dimethylmethyleneammonium chloride
Quantity
0.372 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of indole (5.6 g, 47.8 mmol) in acetonitrile (130 ml) is added Eschenmoser's salt (10 g, 54 mmol) under nitrogen atmosphere and the mixture is stirred for 30 min. The mixture is concentrated in vacuo and the residue is diluted with 1M sodium hydroxide solution and extracted with methylene chloride. The organic layer is dried over sodium carbonate and concentrated in vacuo to give 3-(dimethylaminomethyl)indole as a brown oil. To a solution of 3-(dimethylaminomethyl)indole in methylene chloride (200 ml) is dropped methyl iodide (5 ml, 80 mmol). The mixture is stirred at r.t. for 6 hrs. and concentrated in vacuo to give (3-indolylmethyl)trimethylammonium iodide as a brown foam. To a cooled (0° C.) suspension of sodium hydroxide (1.5 g, 37 mmol) in DMF (100 ml) is added trimethyl phosphonoacetate (6.7 ml, 41 mmol) and the mixture is stirred at 0° C. for 30 min. To the mixture is added (3-indolylmethyl)trimethylammonium iodide and the whole is stirred at r.t. overnight. The mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried over magnesium sulfate and concentrated in vacuo. The residue is chromatographed on silica gel with ethyl acetate to give methyl 3-(3-indolyl)-2-(dimethylphosphono)propionate a a brown oil.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of N-benzylideneisopropylamine (7.5 g, 51 mmol) in benzene (10 mL) at 0° C. under a nitrogen blanket was added a solution of indole (5.0 g, 43 mmol) AcOH (30 mL) over a 3-hour period, after which the stirring was continued at 0° C. for an additional 3 hours. The bulk of the solvent was removed under reduced pressure and the remaining reaction mixture was poured into 400 mL of ice water. The mixture was extracted with Et2O (3×75 mL), and the aqueous layer was cooled to 0° C. and made basic with 30% aqueous NaOH to a pH 11–12 range. The precipitate was extracted with CH2Cl2 (2×75 mL) and the combined organic extracts were dried over Na2SO4, filtered, and the solvent was removed under reduced pressure to provide gramine Intermediate 6 as a yellow semisolid (3.06 g, 27%): TLC Rf (1:1 CH2Cl2/EtOAC)=0.45.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Yield
27%

Synthesis routes and methods IV

Procedure details

To a solution of indole (46.8 g, 0.40 mmol) in glacial AcOH (200 mL) at 0° C. under a nitrogen blanket was added isopropylamine (37.6 mL, 0.44 mol) over a period of 10 minutes. To a cold solution was added a solution of acetaldehyde (22.4 mL, 0.44 mL) in benzene (60 mL) over 30 minutes. The resulting brown solution was stirred at 0° C. for 24 hours, after which the reaction mixture was poured into 400 mL of ice water. The mixture was extracted with Et2O (3×200 mL). The combined ether extracts were extracted with 0.5 N HCl (3×150 mL) and the combined aqueous extracts were washed with Et2O (2×200 mL). The combined aqueous extracts were cooled to 0° C., then made basic with 50% aqueous NaOH to pH 12. The precipitate was extracted with CH2Cl2 (3×300 mL) and the combined extracts were washed with brine (200 mL), dried over Na2SO4, filtered, and the solvent was removed under reduced pressure to afford Intermediate 15 as a yellow semisolid (30 g, 37%): TLC Rf (1:1 CH2Cl2/EtOAc)=0.11.
Quantity
46.8 g
Type
reactant
Reaction Step One
Quantity
37.6 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
22.4 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Three
Yield
37%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Gramine
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Gramine
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Gramine
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Gramine
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Gramine
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Gramine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.